molecular formula C13H10ClNO3 B1422147 5-(4-Chloro-3-methylphenyl)-6-hydroxynicotinic acid CAS No. 1262006-39-2

5-(4-Chloro-3-methylphenyl)-6-hydroxynicotinic acid

Cat. No. B1422147
M. Wt: 263.67 g/mol
InChI Key: BRSMQFRXIYQEJK-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. This provides a clear identification of the compound.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the compound and the chemical bonds between them.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions that are needed for the reaction, the mechanism of the reaction, and the products that are formed.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. It may also include studying its spectroscopic properties.


Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Kelley et al. (1990) synthesized an aza analogue of enviroxime from 6-hydroxynicotinic acid, showcasing the compound's utility in creating new chemical entities (Kelley et al., 1990).
    • Gao et al. (2012) focused on synthesizing triorganotin compounds from 5-chloro-6-hydroxynicotinic acid, revealing its potential in forming complex chemical structures (Gao, 2012).
  • Structural Analysis and Crystallography :

    • Research by Gao et al. (2021) on the crystal structure of triphenyltin compounds bridged by 5-chloro-6-hydroxynicotinic acid demonstrated its role in forming one-dimensional linear polymers (Gao, Zhongjun, Zhang, & Sha, 2021).
  • Biological Applications and Antitumor Activity :

    • Gao et al.'s (2021) study also found that the compound exhibits high antitumor activity, suggesting its potential use in medical research and drug development (Gao, Zhongjun, Zhang, & Sha, 2021).
  • Environmental and Microbial Degradation Studies :

    • Tibbles et al. (1989) studied the bacterial degradation of 5-chloro-2-hydroxynicotinic acid, important for understanding its environmental impact and potential bioremediation applications (Tibbles, Müller, & Lingens, 1989).
  • Infrared Spectroscopy and Tautomerization Studies :

    • Research by Stipdonk et al. (2014) used infrared spectroscopy to study the structure of deprotonated 6-hydroxynicotinic acid, providing insights into the tautomerization of N-heterocyclic compounds (Stipdonk, Kullman, Berden, & Oomens, 2014).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes looking at safety precautions that need to be taken when handling the compound.


Future Directions

This involves looking at potential future research directions. It could include potential applications of the compound, or new reactions or processes that could be developed using the compound.


properties

IUPAC Name

5-(4-chloro-3-methylphenyl)-6-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-7-4-8(2-3-11(7)14)10-5-9(13(17)18)6-15-12(10)16/h2-6H,1H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSMQFRXIYQEJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CNC2=O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50687663
Record name 5-(4-Chloro-3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chloro-3-methylphenyl)-6-hydroxynicotinic acid

CAS RN

1262006-39-2
Record name 3-Pyridinecarboxylic acid, 5-(4-chloro-3-methylphenyl)-1,6-dihydro-6-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262006-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Chloro-3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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